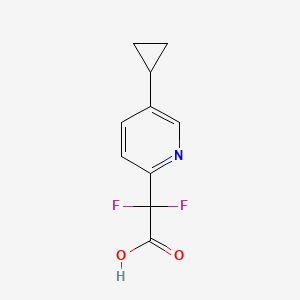
3-(3-Bromopropyl)benzene-1,2-dithiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Bromopropyl)benzene-1,2-dithiol is an organosulfur compound with the molecular formula C₉H₁₁BrS₂. This compound consists of a benzene ring substituted with a 3-bromopropyl group and two thiol groups at the 1 and 2 positions. It is a colorless viscous liquid and is primarily used in research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromopropyl)benzene-1,2-dithiol typically involves the reaction of benzene-1,2-dithiol with 3-bromopropyl bromide. The reaction is carried out in the presence of a base such as potassium carbonate (K₂CO₃) in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the thiol groups of benzene-1,2-dithiol attack the bromopropyl group, resulting in the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Bromopropyl)benzene-1,2-dithiol undergoes various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: The compound can be reduced to form the corresponding thiolates.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and iodine (I₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of disulfides.
Reduction: Formation of thiolates.
Substitution: Formation of various substituted benzene derivatives.
Aplicaciones Científicas De Investigación
3-(3-Bromopropyl)benzene-1,2-dithiol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organosulfur compounds.
Biology: Investigated for its potential as a biochemical probe due to its thiol groups.
Medicine: Explored for its potential therapeutic properties, particularly in targeting thiol-containing enzymes.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(3-Bromopropyl)benzene-1,2-dithiol involves its thiol groups, which can form strong bonds with metal ions and other electrophiles. This property makes it useful in chelation therapy and as a ligand in coordination chemistry. The bromopropyl group can undergo nucleophilic substitution, allowing the compound to interact with various biological targets and pathways.
Comparación Con Compuestos Similares
Similar Compounds
Benzene-1,2-dithiol: Lacks the bromopropyl group but has similar thiol functionality.
3-Bromopropylbenzene: Lacks the thiol groups but has the bromopropyl group.
1,2-Dimercaptobenzene: Similar structure but without the bromopropyl group.
Uniqueness
3-(3-Bromopropyl)benzene-1,2-dithiol is unique due to the presence of both the bromopropyl group and the thiol groups, which allow it to participate in a wide range of chemical reactions and applications. This combination of functional groups makes it a versatile compound in both research and industrial settings.
Propiedades
Fórmula molecular |
C9H11BrS2 |
|---|---|
Peso molecular |
263.2 g/mol |
Nombre IUPAC |
3-(3-bromopropyl)benzene-1,2-dithiol |
InChI |
InChI=1S/C9H11BrS2/c10-6-2-4-7-3-1-5-8(11)9(7)12/h1,3,5,11-12H,2,4,6H2 |
Clave InChI |
DXFLCDAGLYYXKV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)S)S)CCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(S)-3-Amino-3-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)propanoicacid](/img/structure/B13142052.png)
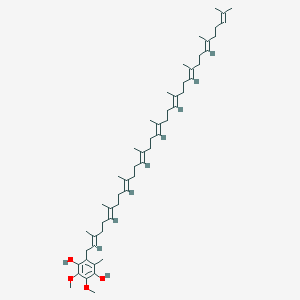
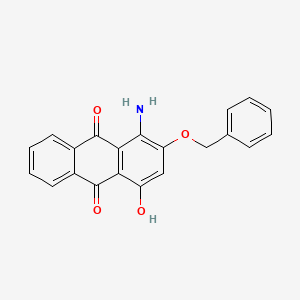

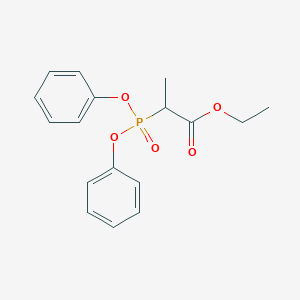
![3-(5-Bromothiophen-2-yl)-2,5-dioctyl-6-(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B13142080.png)
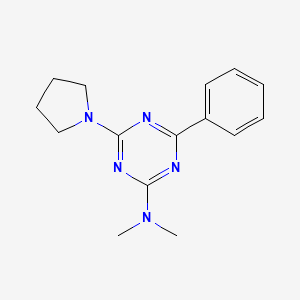

![2'-Acetyl-[2,4'-bithiazole]-4-carboxylic acid](/img/structure/B13142095.png)
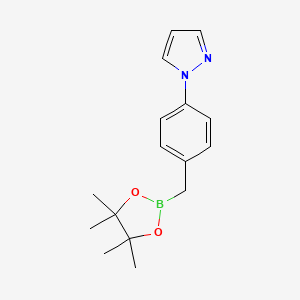
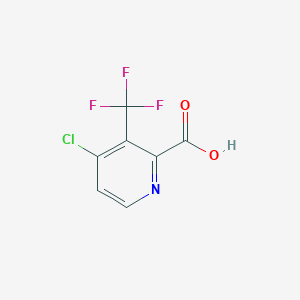
![4-Bromo-11H-benzo[b]fluoren-11-one](/img/structure/B13142116.png)

